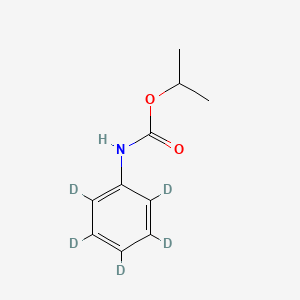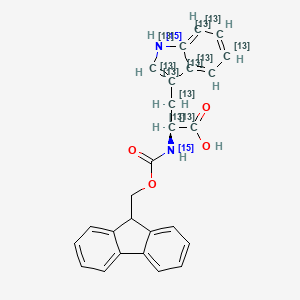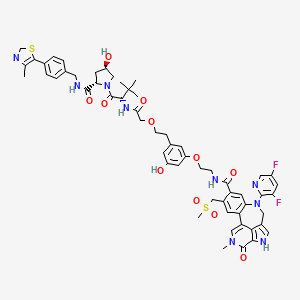
Jzp-MA-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jzp-MA-13 is a selective inhibitor of the enzyme alpha/beta-hydrolase domain 6 (ABHD6). It demonstrates impressive specificity with an inhibitory concentration (IC50) value of 392 nanomolar. This compound does not inhibit monoacylglycerol lipase, alpha/beta-hydrolase domain 12, fatty acid amide hydrolase, or other serine hydrolases . Additionally, this compound serves as a positron emission tomography ligand for in vivo imaging of ABHD6 .
Métodos De Preparación
The synthetic routes and reaction conditions for Jzp-MA-13 involve the selective inhibition of ABHD6. The compound is synthesized through a series of chemical reactions that ensure its specificity and potency. The industrial production methods for this compound are designed to maintain high purity and yield, ensuring its effectiveness as an inhibitor .
Análisis De Reacciones Químicas
Jzp-MA-13 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of this compound that retain its inhibitory properties .
Aplicaciones Científicas De Investigación
Jzp-MA-13 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the enzyme ABHD6 and its role in various biochemical pathways. In biology, this compound is utilized to investigate the physiological functions of ABHD6 and its involvement in metabolic processes. In medicine, this compound is employed in the development of diagnostic imaging techniques, particularly positron emission tomography, to visualize ABHD6 activity in vivo. In industry, this compound is used in the production of high-purity inhibitors for research and development purposes .
Mecanismo De Acción
The mechanism of action of Jzp-MA-13 involves the selective inhibition of ABHD6. By binding to the active site of ABHD6, this compound prevents the enzyme from catalyzing the hydrolysis of its substrates. This inhibition disrupts the normal metabolic processes regulated by ABHD6, leading to various physiological effects. The molecular targets and pathways involved in the action of this compound include the endocannabinoid system and lipid metabolism .
Comparación Con Compuestos Similares
Jzp-MA-13 is unique in its high specificity for ABHD6, with an IC50 value of 392 nanomolar. Similar compounds include inhibitors of monoacylglycerol lipase, alpha/beta-hydrolase domain 12, and fatty acid amide hydrolase. these compounds do not exhibit the same level of specificity and potency as this compound. The uniqueness of this compound lies in its ability to selectively inhibit ABHD6 without affecting other serine hydrolases .
Propiedades
Fórmula molecular |
C14H15FN4O3S |
|---|---|
Peso molecular |
338.36 g/mol |
Nombre IUPAC |
(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-(4-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C14H15FN4O3S/c1-18(11-4-2-10(15)3-5-11)14(20)22-13-12(16-23-17-13)19-6-8-21-9-7-19/h2-5H,6-9H2,1H3 |
Clave InChI |
RIKYCZUBFKVWPD-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)F)C(=O)OC2=NSN=C2N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
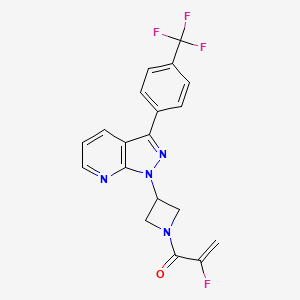
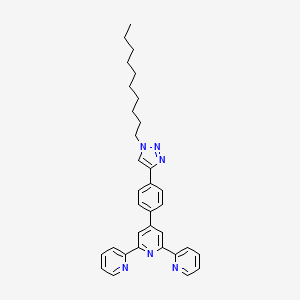

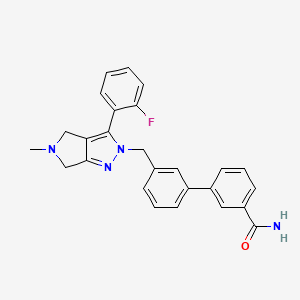
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)

